1,4-Didodecylbenzene
Overview
Description
1,4-Didodecylbenzene is a chemical compound with the linear formula CH3(CH2)11C6H4(CH2)11CH3 . It has a molecular weight of 414.75 .
Molecular Structure Analysis
The molecular structure of 1,4-Didodecylbenzene is represented by the SMILES stringCCCCCCCCCCCCc1ccc (CCCCCCCCCCCC)cc1
. This indicates that it has a benzene ring (c1ccc (cc1)
) with two dodecyl groups (CCCCCCCCCCCC
) attached at the 1 and 4 positions. Physical And Chemical Properties Analysis
1,4-Didodecylbenzene is a solid with a melting point of 40-44 °C (lit.) .Scientific Research Applications
Luminescent Materials
1,4-Didodecylbenzene derivatives have been studied for their potential in creating luminescent materials. For instance, the synthesis of bent acenedithiophenes from 1,4-dithienyl-2,5-divinylbenzenes showcases their application in developing novel luminescent compounds with significant absorption and emission spectra characteristics (Pietrangelo et al., 2007).
Fluorescent Micelles for Explosive Detection
Hyperbranched conjugated polymers with 1,4-didodecyl-2,5-diethynylbenzene units have been utilized to create fluorescent micelles capable of detecting nitroaromatic explosives in water. This innovative application demonstrates the material's sensitivity and specificity in environmental monitoring and security (Huang et al., 2017).
Organic Electronics
The role of 1,4-Didodecylbenzene derivatives extends to organic electronics, particularly in the synthesis of polymeric semiconductors for thin-film transistors. Such developments indicate the potential for improving organic thin-film transistor (OTFT) performance, opening pathways for flexible and printable electronic devices (Pan et al., 2006).
Polymerization Studies
Investigations into the polymerization of 1,4-Didodecylbenzene derivatives have led to insights into creating high molecular weight poly(phenylene ethynylene)s (PPEs), which are crucial for various applications, including materials science and engineering (Bly et al., 2005).
Ion Conducting Materials
The synthesis of dialkyl(1,4-phenylene)diimidazolium salts from 1,4-Didodecylbenzene showcases its utility in creating new ion-conducting materials. These compounds exhibit unique mesomorphic and ionic conducting properties, useful in electrochemical applications and material science (Noujeim et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1,4-didodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNERKMSGPLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575436 | |
Record name | 1,4-Didodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5149-65-5 | |
Record name | 1,4-Didodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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